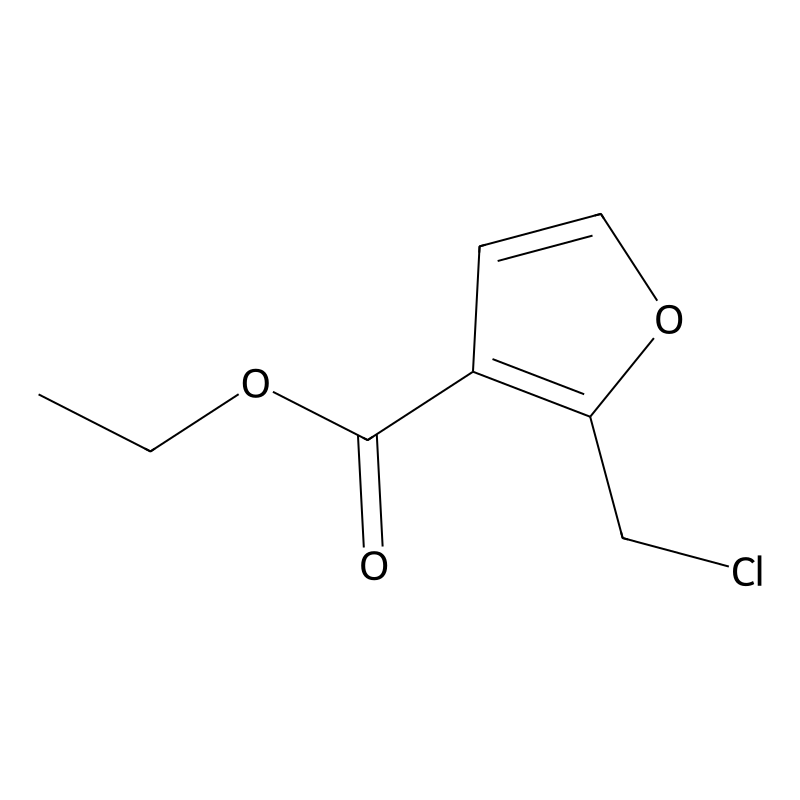ethyl 2-(chloromethyl)furan-3-carboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Precursor for Furan-based Heterocycles:
ECMF can serve as a valuable starting material for the synthesis of diverse furan-based heterocycles, which are a class of organic compounds containing a five-membered aromatic ring with oxygen and two carbon atoms. These heterocycles exhibit a wide range of biological activities and have potential applications in medicinal chemistry [].
A study published in the journal "Synthesis" demonstrates the utilization of ECMF for the preparation of substituted 2-(aminomethyl)furans, which are important scaffolds in drug discovery []. The study highlights the versatility of ECMF as a building block for the construction of complex furan-based heterocycles.
Michael Acceptor in Cycloaddition Reactions:
ECMF can act as a Michael acceptor in cycloaddition reactions, a type of chemical reaction where two molecules combine to form a cyclic structure. This property allows ECMF to participate in the synthesis of various cyclic compounds with potential applications in material science and organic synthesis [].
A publication in the journal "Tetrahedron Letters" explores the use of ECMF in a [3+2] cycloaddition reaction with vinyl azides, leading to the formation of functionalized six-membered rings []. This study showcases the potential of ECMF in the construction of diverse cyclic structures through cycloaddition reactions.
Ethyl 2-(chloromethyl)furan-3-carboxylate is a chemical compound characterized by its furan ring structure, which is substituted with a chloromethyl group and an ethyl ester. Its molecular formula is , and it has a molecular weight of approximately 188.61 g/mol. The compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the reactivity of the chloromethyl group, which can participate in various nucleophilic substitution reactions .
Currently, there's no documented information regarding a specific mechanism of action for ECMF in biological systems.
- Potential irritant: The chloromethyl group can be irritating to skin and eyes.
- Potential respiratory irritant: Inhalation of vapors should be avoided.
- Potential for flammability: Organic solvents used in conjunction with ECMF might be flammable.
- Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of various derivatives.
- Reformatsky Reaction: This compound can participate in Reformatsky-type reactions, where it acts as a nucleophile to add carbonyl compounds, yielding β-hydroxy esters in high yields .
- Knoevenagel Condensation: It can also react under Knoevenagel conditions with aldehydes to form α,β-unsaturated carbonyl compounds, which are valuable intermediates in organic synthesis .
Several methods have been developed for synthesizing ethyl 2-(chloromethyl)furan-3-carboxylate:
- Direct Chloromethylation: The furan derivative can be synthesized through chloromethylation of furan-3-carboxylic acid derivatives using chloromethyl methyl ether in the presence of Lewis acids.
- Friedel-Crafts Acylation: Acylation reactions involving furan derivatives can yield chloromethyl-substituted products when appropriate reagents are used.
- Reformatsky Reaction: This reaction can also be employed to synthesize derivatives from starting materials containing furan moieties .
Ethyl 2-(chloromethyl)furan-3-carboxylate has potential applications in:
- Organic Synthesis: It serves as a versatile intermediate for synthesizing more complex organic molecules.
- Pharmaceutical Chemistry: Its derivatives may be explored for developing new pharmaceuticals due to their potential biological activities.
- Material Science: The compound may be utilized in developing new materials or coatings owing to its reactive functional groups.
Interaction studies involving ethyl 2-(chloromethyl)furan-3-carboxylate have highlighted its potential reactivity with various nucleophiles, which could lead to diverse chemical transformations. The compound's interactions with biological systems remain largely unexplored, necessitating further research into its pharmacological profiles and toxicological assessments.
Ethyl 2-(chloromethyl)furan-3-carboxylate shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| Ethyl 5-(chloromethyl)furan-2-carboxylate | 2528-00-9 | 0.69 | Substituted at the 5-position on the furan ring |
| Methyl 2-(chloromethyl)furan-3-carboxylate | 53020-07-8 | 0.84 | Methyl group instead of ethyl at the ester position |
| Diethyl furan-2,5-dicarboxylate | 53662-83-2 | 0.84 | Contains two carboxylic acid groups |
| Methyl 5-methylfuran-2-carboxylate | 2527-96-0 | 0.82 | Methyl substitution at the 5-position |
| Dimethyl furan-2,5-dicarboxylate | 4282-32-0 | 0.82 | Two methyl groups on the dicarboxylic acid structure |
These compounds illustrate the diversity within the furan family while highlighting the unique features of ethyl 2-(chloromethyl)furan-3-carboxylate, particularly its chloromethyl group that enhances its reactivity compared to others.








